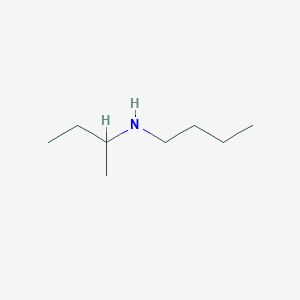

Sec-butyl-n-butyl-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sec-butyl-n-butyl-amine is an organic compound with the molecular formula C8H19N. It is a colorless liquid and one of the isomeric amines of butane. This compound is chiral, meaning it can exist in two enantiomeric forms. This compound is used in various chemical processes and has applications in different fields, including chemistry and industry .

作用機序

Target of Action

Sec-butyl-n-butyl-amine is an organic chemical compound, specifically an amine

Mode of Action

The exact mode of action of this compound is not well-documented. As an amine, it can participate in a variety of chemical reactions. Amines are known to act as bases, accepting protons from other molecules . This can lead to changes in the target molecules, potentially altering their function.

準備方法

Sec-butyl-n-butyl-amine can be synthesized through several methods. One common method is the reductive amination of butanone with butylamine. This reaction involves the condensation of butanone with butylamine, followed by reduction using a reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to increase yield and efficiency .

化学反応の分析

Sec-butyl-n-butyl-amine undergoes various chemical reactions, including:

Alkylation and Acylation: It can be alkylated by reaction with primary alkyl halides, although controlling the reaction to avoid over-alkylation can be challenging.

Oxidation and Reduction: The compound can be oxidized to form corresponding oximes or reduced to form secondary amines.

Substitution Reactions: It can participate in nucleophilic substitution reactions, forming different substituted amines.

科学的研究の応用

Sec-butyl-n-butyl-amine has several scientific research applications:

類似化合物との比較

Sec-butyl-n-butyl-amine is one of the four isomeric amines of butane. The other similar compounds include:

n-butylamine: A primary amine with a straight-chain structure.

tert-butylamine: A tertiary amine with a branched structure.

isobutylamine: A primary amine with a branched structure.

This compound is unique due to its secondary amine structure and chiral nature, which can result in different enantiomeric forms with distinct properties and activities .

生物活性

Sec-butyl-n-butyl-amine, an organic compound with the molecular formula C8H19N, has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and agrochemicals. This article delves into the compound's biological activity, mechanisms of action, toxicity studies, and relevant research findings.

Overview of this compound

This compound is classified as a secondary amine and is one of the isomeric forms of butylamine. Its chiral nature allows it to exist in two enantiomeric forms, which can exhibit different biological properties. The compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals, highlighting its significance in drug development and industrial applications .

The precise biological mechanism of action for this compound remains inadequately documented. However, as a secondary amine, it is expected to participate in various chemical reactions typical of amines, such as:

- Protonation : Acting as a base by accepting protons.

- Nucleophilic Substitution : Engaging in nucleophilic substitution reactions to form substituted amines.

- Alkylation : Undergoing alkylation reactions with alkyl halides.

Cytotoxicity and Toxicological Studies

Research indicates that this compound exhibits varying degrees of toxicity across different animal models. A series of studies have been conducted to evaluate its acute and chronic toxicity:

- Acute Toxicity : In acute studies involving rats and dogs, symptoms such as salivation, respiratory distress, and convulsions were observed at high doses. The compound was noted to have low acute toxicity overall .

- Chronic Toxicity : Long-term feeding studies in rats revealed a no-effect level of 1250 ppm for the acetate salt form, indicating that while some hematological changes were noted (e.g., leukopenia), overall health parameters remained stable over extended periods .

Case Studies

- Rats Study : In a three-month study with varying doses (0 to 5000 ppm), significant growth reduction was observed at the highest dose. No adverse effects were noted on clinical chemistry parameters or organ histology .

- Dogs Study : Dogs administered this compound showed signs of mydriasis (dilated pupils) and keratitis at higher doses. However, body weights remained normal across treatment groups .

Comparative Analysis with Similar Compounds

This compound can be compared with other butylamines to understand its unique properties:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| n-Butylamine | Primary | Generally more toxic than secondary amines; used in pharmaceuticals |

| tert-Butylamine | Tertiary | Less toxic; used as a solvent |

| Isobutylamine | Primary | Similar toxicity profile to n-butylamine |

| This compound | Secondary | Moderate toxicity; potential for drug development applications |

Research Findings

Recent studies have highlighted the potential of this compound as a building block for drug development due to its unique structural properties. Research has focused on its role in synthesizing compounds with antimicrobial and anti-inflammatory activities .

Furthermore, environmental studies have shown that this compound can degrade under aerobic conditions, which is crucial for assessing its environmental impact .

特性

IUPAC Name |

N-butan-2-ylbutan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-4-6-7-9-8(3)5-2/h8-9H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZXRLJDNKCYOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(C)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399716 |

Source

|

| Record name | N-(Butan-2-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4444-67-1 |

Source

|

| Record name | N-(Butan-2-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。